

Capmatinib preclinical studies tumor xenograft models

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Capmatinib Hydrochloride

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Antitumor Efficacy in Xenograft Models

The table below summarizes findings from key preclinical studies on capmatinib using different *in vivo* models.

Cancer Type / Model	Genetic Alteration	Treatment Regimen	Key Findings	Source / Reference
NSCLC (Patient-Derived Xenograft, PDX)	MET exon 14 skipping	Capmatinib + Radiation	Significant tumor growth delay vs. control or single agents; Inhibition of p-MET and p-S6 [1].	
NSCLC (Cell Line Xenograft)	MET amplification	Capmatinib + Radiation	Significant tumor growth delay vs. control or single agents [1].	

Cancer Type / Model	Genetic Alteration	Treatment Regimen	Key Findings	Source / Reference
Pediatric High-Grade Glioma (PDOX)	MET fusion (CLIP2-MET, NPM1-MET, HIP1-MET)	Capmatinib (100 mg/kg, BID) + Radiotherapy (2 Gy x 6 fractions)	Extended survival; induced long-term progression-free survival [2].	
Cutaneous Squamous Cell Carcinoma (Genetically Engineered)	Tpl2 knockout (upregulated HGF/p-MET)	Capmatinib (44 mg/kg in diet)	60% reduction in overall tumor burden; blocked malignant conversion [3].	
Osimertinib-Resistant NSCLC (PDX)	MET/Akt/Snail upregulation	Capmatinib + Osimertinib	Increased tumor inhibition; reduced number of Cancer-Associated Fibroblasts (CAFs) [4].	

Detailed Experimental Protocols

Here are the methodologies for the core experiments cited in the studies above.

In Vivo Xenograft Efficacy Studies

- Model Generation:** Studies used **cell line-derived xenografts** (e.g., MET-amplified or METex14 mutant NSCLC lines) or **patient-derived xenografts** (PDX) implanted into immunocompromised mice [1] [2].
- Dosing:** Capmatinib was typically administered via **oral gavage**. Common doses were **10 mg/kg** [1] or **100 mg/kg** [2], given twice daily (BID).
- Group Allocation:** Mice were randomized into groups: vehicle control, capmatinib alone, radiation alone, and the combination of capmatinib and radiation [1] [2].
- Tumor Monitoring:** Tumor volume was measured regularly with calipers. Tumor growth delay was a primary endpoint [1].

- **Pharmacodynamic Analysis:** At endpoint, tumors were analyzed via **immunohistochemistry (IHC)** or **western blot** to assess inhibition of MET signaling (e.g., levels of p-MET, p-ERK, p-AKT) [1].

Clonogenic Survival Assay

This *in vitro* assay tests the ability of a single cell to proliferate after drug or radiation treatment, measuring radiosensitization [1].

- **Seeding:** Cells are plated at low densities in multi-well plates.
- **Treatment:** After overnight incubation, cells are treated with capmatinib or vehicle control for 1 hour, then irradiated at various doses (e.g., 2, 4, 6 Gy) [1].
- **Incubation:** The next day, media is replaced with fresh, drug-free media.
- **Colony Formation:** Plates are incubated for 12-20 days until colonies of ~50 cells form in control wells.
- **Analysis:** Colonies are stained (e.g., with crystal violet), counted, and survival fractions are calculated. The **Radiation Dose Enhancement Factor (DEF)** is calculated at 10% survival levels, with a value >1.0 indicating radiosensitization [1].

γ H2AX Foci Assay (DNA Damage Repair)

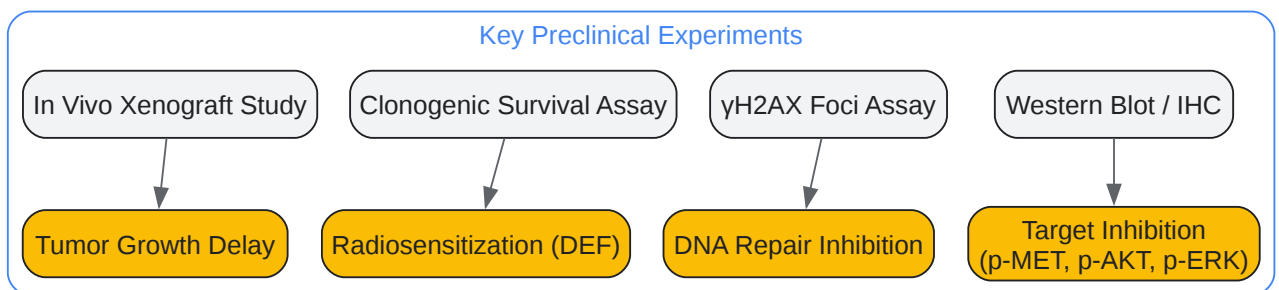
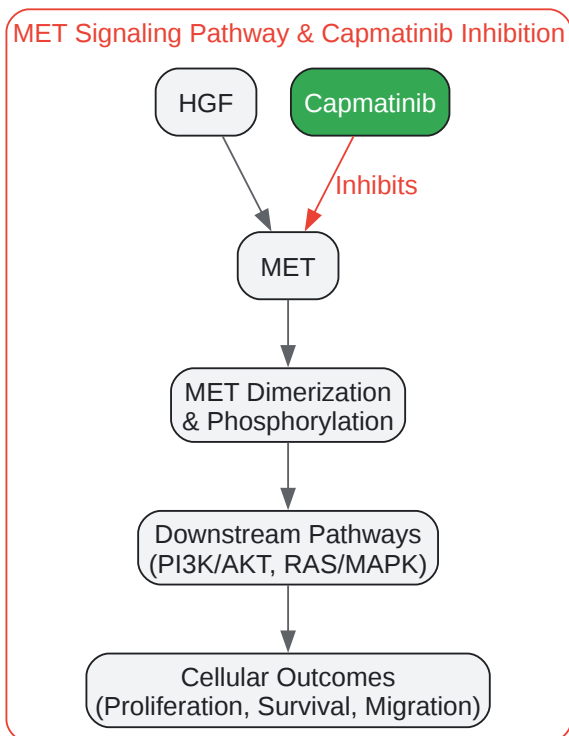
This assay quantifies DNA double-strand breaks by detecting phosphorylated histone H2AX (γ H2AX) [1].

- **Treatment:** Cells on coverslips are treated with capmatinib and irradiated.
- **Fixation:** Cells are fixed at multiple time points post-irradiation (e.g., 1, 4, 24 hours).
- **Immunofluorescence:** Cells are probed with a primary antibody against γ H2AX, then a fluorescent secondary antibody.
- **Imaging & Quantification:** Slides are imaged using confocal microscopy, and γ H2AX foci are counted per cell (at least 150 cells per condition). Prolonged presence of foci indicates **inhibition of DNA repair** by capmatinib [1].

Mechanism of Action and Signaling Pathways

Capmatinib is a highly selective, ATP-competitive type Ib MET tyrosine kinase inhibitor. It binds the active "DFG-in" conformation of MET, showing 10,000-fold selectivity for MET over other kinases [5] [6].

The following diagram illustrates the core signaling pathway targeted by capmatinib and the experimental workflow used to evaluate its efficacy and mechanism in preclinical models.



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Diagram 1: Capmatinib inhibits the MET signaling pathway. Preclinical experiments measure tumor growth delay, radiosensitization, DNA repair inhibition, and target protein suppression.

Key Insights for Research and Development

- **Potent Radiosensitization:** A key finding is that capmatinib is an effective **radiosensitizer** in MET-dysregulated models. The mechanism involves **inhibition of DNA double-strand break repair**, as shown by prolonged γ H2AX foci [1] [2].
- **Activity in the Central Nervous System (CNS):** Capmatinib demonstrates encouraging **blood-brain barrier (BBB) penetration**. In rats and monkeys, the mean cerebrospinal fluid concentration was approximately 33.5% and 89.8% of the free plasma concentration, respectively [5]. This correlates with good intracranial responses in clinical trials [5] [6].
- **Overcoming TKI Resistance:** In NSCLC, resistance to EGFR inhibitors like osimertinib can occur through MET dysregulation. Capmatinib, in combination with osimertinib, overcomes this resistance by **suppressing the MET/Akt/Snail pathway** and reducing the supportive tumor microenvironment by decreasing the generation of Cancer-Associated Fibroblasts (CAFs) [4].

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To cite this document: Smolecule. [Capmatinib preclinical studies tumor xenograft models].

Smolecule, [2026]. [Online PDF]. Available at:

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